ALA and GLA Oxylipin LC-MS Mixture
Description
Alpha-linolenic acid (ALA; 18:3n-3) and gamma-linolenic acid (GLA; 18:3n-6) are polyunsaturated fatty acids (PUFAs) that serve as precursors for oxylipins—bioactive lipids involved in inflammation, vascular function, and cellular signaling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for profiling these oxylipins due to its sensitivity and specificity in differentiating structurally similar metabolites .
The ALA and GLA oxylipin LC-MS mixture typically includes epoxy, hydroxy, and dihydroxy derivatives generated via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. For example, ALA-derived oxylipins include 9,10-epoxyoctadecenoic acid (EpODE) and 9-hydroxyoctadecatrienoic acid (9-HOTrE), while GLA-derived oxylipins encompass compounds like 13-hydroxy-gamma-linolenic acid (13-HODE) .
Properties
Synonyms |
α-Linolenic Acid and γ-Linolenic Acid Oxylipin LC-MS Mixture |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxylipin Compounds
Structural and Metabolic Differences
- Precursor Specificity: ALA (ω-3) and GLA (ω-6) differ in double-bond positions, leading to distinct oxylipin regioisomers. For instance, ALA-derived oxylipins predominantly feature ω-3 hydroxylation, whereas GLA derivatives are ω-6-oriented . GLA is an elongation product of linoleic acid (LA; 18:2n-6), while ALA is the parent ω-3 PUFA. This results in divergent metabolic fates: ALA is elongated to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), whereas GLA is metabolized to dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA) .
Enzymatic Pathways :
- Both ALA and GLA are substrates for CYP450 epoxygenases, but their epoxide-to-diol ratios differ. ALA epoxides (e.g., EpODEs) are more stable and accumulate in plasma compared to GLA-derived epoxides, which are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) .
- LOX-mediated oxidation of GLA produces pro-inflammatory 13-HODE, while ALA-derived 9-HOTrE exhibits anti-inflammatory properties .
Quantification Challenges and Methodological Considerations
- Co-Elution Issues : LC-MS/MS methods often fail to distinguish ALA and GLA due to structural similarity, leading to combined reporting as "ALA/GLA" in some studies .
- Sensitivity : GLA oxylipins are typically less abundant than ALA derivatives in human plasma. For example, a study detected only one GLA-derived oxylipin versus three from ALA .
Inflammatory Modulation
- ALA Oxylipins : Associated with resolving inflammation. Higher plasma ALA oxylipins correlate with reduced risk of type 1 diabetes (T1D) and improved metabolic outcomes .
- GLA Oxylipins : Linked to pro-inflammatory responses. Elevated GLA derivatives, such as 13-HODE, are implicated in chronic inflammatory conditions .
Dietary and Pharmacological Modulation
- Enzyme Inhibitors : sEH inhibitors preferentially stabilize ALA epoxides over GLA derivatives, enhancing their anti-inflammatory effects .
Data Tables
Table 1. Oxylipin Profiles from Major PUFA Precursors
Table 2. Impact of Diets on Oxylipin Levels
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